molecular formula C24H23N3O2S B2563054 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide CAS No. 942003-33-0

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2563054
CAS No.: 942003-33-0
M. Wt: 417.53
InChI Key: GLHPGCLMIOIADK-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a synthetic small molecule based on the privileged N,N-dialkylated benzothiazole scaffold. This structural class is of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive compounds. Benzothiazole derivatives are extensively investigated for their diverse biological activities, which include potent anti-inflammatory effects. Related N-alkylated 2-aminobenzothiazole analogs have demonstrated exceptional ability to suppress the cytokine-stimulated generation of Prostaglandin E2 (PGE2), a key lipid mediator in inflammatory diseases, exhibiting anti-inflammatory activity in vivo that was greater than the standard drug indomethacin . The structural features of this compound—specifically the 4,6-dimethylbenzothiazole core and the flexible propanamide linker—are associated with modulating important biological targets. Researchers are exploring these molecules as potential inhibitors of enzymes involved in the arachidonic acid pathway, such as cytosolic phospholipase A2 (cPLA2) and microsomal prostaglandin E synthase-1 (mPGES-1), offering a potential alternative to traditional NSAIDs . Furthermore, the benzothiazole scaffold is a key template in drug discovery, with derivatives showing promise as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors for pain and inflammation , and diverse other activities such as antimicrobial, antiviral, and antitumor properties . This product is intended for research purposes such as lead compound optimization, structure-activity relationship (SAR) studies, high-throughput screening, and investigating mechanisms of action in inflammatory and other disease models. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-17-14-18(2)23-21(15-17)30-24(26-23)27(16-19-8-6-7-12-25-19)22(28)11-13-29-20-9-4-3-5-10-20/h3-10,12,14-15H,11,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHPGCLMIOIADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction.

    Formation of the Propanamide Linker: This involves the reaction of the benzothiazole derivative with a suitable acylating agent.

    Introduction of the Pyridinylmethyl Group: This final step can be accomplished through a nucleophilic substitution reaction using a pyridinylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used to study enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with receptor-ligand interactions in biological systems. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Analogs

Compound ID/Name Substituents (Benzothiazole/Thiazole) Yield (%) Melting Point (°C) HPLC Purity (%) Retention Time (min)
GB18 () 4,6-Difluoro; fluorobenzylidene 57 >300 95.31 3.34
GB19 () 4,6-Difluoro; 4-methylbenzylidene 58 295–297 95.99 4.19
GB20 () 4,6-Difluoro; 3,4-dimethylbenzylidene 65 271–273 97.49 5.21
Compound 15 () 4-Phenyl; 3-nitroguanidino N/A N/A N/A N/A

Key Observations:

  • Synthetic Efficiency: Yields for difluoro analogs (57–65%) suggest moderate synthetic accessibility, which may extend to the dimethyl variant .
  • Chromatographic Behavior: Retention times (3.34–5.21 min) correlate with polarity; the dimethyl group in the target compound may increase retention time compared to GB18–GB20 due to reduced polarity.

Table 2: Inhibitory Activity of Propanamide Analogs ()

Compound ID Substituents (Thiazole) Inhibitory Activity (Arbitrary Units)
15 4-Phenyl; 3-nitroguanidino 8, 5, 5
16 4-(4-Chlorophenyl); 3-nitroguanidino 11, 6, 6

Key Observations:

  • Electron-Withdrawing Groups: The 4-chlorophenyl group in compound 16 enhances activity compared to compound 15, suggesting that halogenation improves target binding. The target compound’s phenoxy group may similarly modulate activity via electron donation or steric effects.
  • Guanidino Modifications: The 3-nitroguanidino moiety in compounds 15–16 likely engages in hydrogen bonding, a feature absent in the target compound but partially mimicked by its pyridin-2-ylmethyl group.

Spectroscopic and Analytical Comparisons

IR and NMR data from provide benchmarks for functional group analysis:

Table 3: Spectroscopic Features of Analogs ()

Compound ID IR Peaks (cm⁻¹) ¹H NMR δ (ppm) LCMS (m/z)
GB18 NH (~3300), C=O (~1700), C-F (~1100) 6.8–7.9 (aromatic), 4.2 (CH₂) 447.9 [(M-2H)+]
GB19 NH (~3300), C=O (~1700), C-F (~1100) 6.7–7.8 (aromatic), 4.1 (CH₂) 444.0 [(M-H)+]

Key Observations:

  • NH and C=O Stretches: The target compound’s amide and propanamide groups would exhibit similar NH (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) IR peaks.
  • C-F vs. C-H Stretches: Unlike GB18–GB20, the target compound lacks C-F bonds, shifting IR absorption to C-H stretches (~2850–2960 cm⁻¹) for methyl groups.
  • LCMS Data: Theoretical masses of analogs (e.g., 449.43 for GB18) align with observed LCMS values, suggesting reliable characterization protocols applicable to the target compound.

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, efficacy against various biological targets, and relevant case studies.

Structural Overview

The compound is characterized by a unique structure that integrates a benzo[d]thiazole moiety with a phenoxy and pyridine substituent. This structural arrangement is believed to contribute significantly to its biological properties.

Component Description
Thiazole Moiety Enhances biological activity and reactivity
Phenoxy Group Increases lipophilicity and potential target interactions
Pyridine Substituent Imparts additional pharmacological properties

Antitumor Activity

Research indicates that compounds containing thiazole structures often exhibit significant antitumor properties. A study evaluating various derivatives of thiazoles highlighted their effectiveness in inhibiting tumor cell proliferation across several cancer cell lines. For instance, derivatives similar to this compound showed promising results against prostate cancer (PC-3) and breast cancer cell lines.

The antitumor activity of this compound is hypothesized to involve:

  • Inhibition of Tyrosine Kinases : Many thiazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, particularly those mediated by tyrosine kinases.
  • DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes.

Study 1: Cytotoxicity Assessment

A cytotoxicity assay was conducted on several tumor cell lines, including HCC827 and NCI-H358. The results indicated that this compound exhibited an IC50 value of approximately 6.26 μM against HCC827 cells, demonstrating significant antitumor potential .

Study 2: Antimicrobial Properties

In addition to its antitumor effects, the compound was evaluated for antimicrobial activity. Results indicated notable efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the phenoxy group may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, a comparison with related compounds is essential.

Compound Name Structural Features Biological Activity
Compound ABenzothiazole core with pyridine substituentAnticancer properties
Compound BThiazole ring with anilineAntibacterial effects
Compound CSimilar thiazole core with naphthaleneAntimicrobial activity

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